1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzylideneamino group, hydroxyl groups, and a pyridinecarbonitrile structure, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. The reaction is carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The benzylideneamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of arachidonic acid to leukotrienes . This inhibition can reduce inflammation and has potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-((2,4-Dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one
- 1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid
Uniqueness
1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a versatile ligand and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C15H13N3O3 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13N3O3/c1-9-5-10(2)18(15(21)13(9)7-16)17-8-11-3-4-12(19)6-14(11)20/h3-6,8,19-20H,1-2H3/b17-8- |
InChI Key |
PGXCUDOBRIRYQE-IUXPMGMMSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C\C2=C(C=C(C=C2)O)O)C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=C(C=C(C=C2)O)O)C#N)C |
Origin of Product |
United States |
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